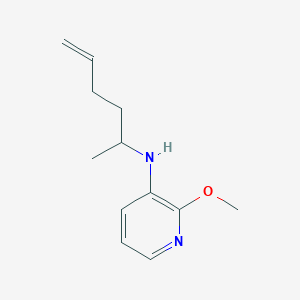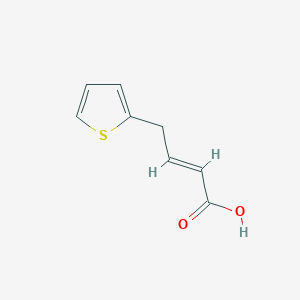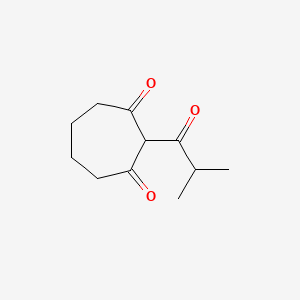
1-Cyclopropylcycloheptane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylcycloheptane-1-carbaldehyde is an organic compound characterized by a cycloheptane ring with a cyclopropyl group and an aldehyde functional group attached to the first carbon
Synthetic Routes and Reaction Conditions:
Cyclopropanation of Cycloheptene: One common method involves the cyclopropanation of cycloheptene using a carbene precursor such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide). The reaction typically occurs under mild conditions and yields the cyclopropylcycloheptane intermediate.
Formylation: The intermediate cyclopropylcycloheptane can then be subjected to formylation using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). This step introduces the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropyl group can undergo substitution reactions, particularly under acidic or basic conditions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: HCl, NaOH, various nucleophiles
Major Products:
Oxidation: 1-Cyclopropylcycloheptane-1-carboxylic acid
Reduction: 1-Cyclopropylcycloheptane-1-methanol
Substitution: Various substituted cyclopropylcycloheptane derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting aldehyde dehydrogenase enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropylcycloheptane-1-carbaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts. Additionally, the cyclopropyl group can influence the reactivity and stability of the compound through ring strain and electronic effects.
Molecular Targets and Pathways:
Aldehyde Dehydrogenase Enzymes: The compound can act as a substrate or inhibitor for these enzymes, affecting metabolic pathways involving aldehydes.
Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles such as amines, alcohols, and thiols, forming imines, hemiacetals, and thioacetals, respectively.
Comparison with Similar Compounds
Cycloheptane-1-carbaldehyde: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive.
1-Cyclopropylcyclohexane-1-carbaldehyde: Contains a cyclohexane ring instead of a cycloheptane ring, affecting its ring strain and reactivity.
1-Cyclopropylcyclooctane-1-carbaldehyde: Contains a larger cyclooctane ring, which may influence its conformational flexibility and reactivity.
Uniqueness: 1-Cyclopropylcycloheptane-1-carbaldehyde is unique due to the combination of a cyclopropyl group and a cycloheptane ring, which introduces significant ring strain and influences its chemical reactivity. This structural feature makes it a valuable compound for studying the effects of ring strain on chemical reactions and for developing novel synthetic methodologies.
Properties
Molecular Formula |
C11H18O |
|---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-cyclopropylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c12-9-11(10-5-6-10)7-3-1-2-4-8-11/h9-10H,1-8H2 |
InChI Key |
DAWYNZULXNYWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(C=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13314731.png)
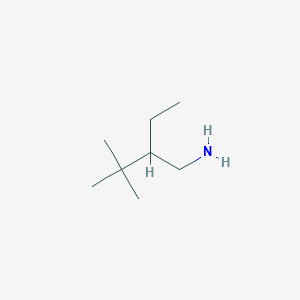


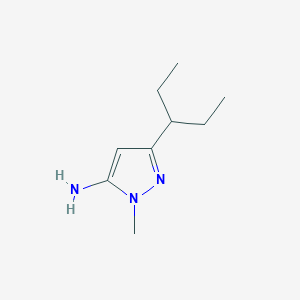
![N-[(3-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B13314746.png)
![2-{[(3-Hydroxybutyl)amino]methyl}phenol](/img/structure/B13314761.png)
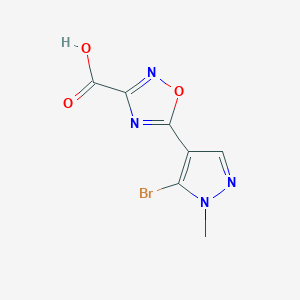
![N-[(4S)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13314772.png)


